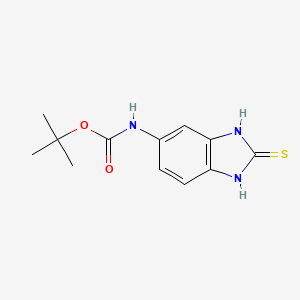
2-Mercapto-5-(tert-butoxycarbonyl)aminobenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercapto-5-(tert-butoxycarbonyl)aminobenzimidazole is a compound that features a benzimidazole core with a mercapto group at the 2-position and a tert-butoxycarbonyl (Boc) protected amino group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5-(tert-butoxycarbonyl)aminobenzimidazole typically involves the protection of the amino group of 2-mercapto-5-aminobenzimidazole with a tert-butoxycarbonyl group. This can be achieved by reacting 2-mercapto-5-aminobenzimidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Mercapto-5-(tert-butoxycarbonyl)aminobenzimidazole can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Mercapto-5-(tert-butoxycarbonyl)aminobenzimidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers
Wirkmechanismus
The mechanism of action of 2-Mercapto-5-(tert-butoxycarbonyl)aminobenzimidazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptobenzimidazole: Lacks the Boc-protected amino group, making it more reactive.
5-Methoxy-2-mercaptobenzimidazole: Contains a methoxy group instead of the Boc-protected amino group.
2-Mercapto-5-methylbenzimidazole: Features a methyl group at the 5-position instead of the Boc-protected amino group.
Uniqueness
2-Mercapto-5-(tert-butoxycarbonyl)aminobenzimidazole is unique due to the presence of both the mercapto group and the Boc-protected amino group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C12H15N3O2S |
|---|---|
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
tert-butyl N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)carbamate |
InChI |
InChI=1S/C12H15N3O2S/c1-12(2,3)17-11(16)13-7-4-5-8-9(6-7)15-10(18)14-8/h4-6H,1-3H3,(H,13,16)(H2,14,15,18) |
InChI-Schlüssel |
URZPSQKWUWSAAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















